3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-OL hydrochloride
Description
3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-OL hydrochloride (CAS: 1050208-23-5) is a synthetic organic compound with the molecular formula C₁₁H₁₆ClNO₃ and a molecular weight of 245.70 g/mol. Structurally, it features a benzodioxole ring (a fused bicyclic system with two oxygen atoms) linked via a methylene group to a propanolamine backbone. Key physicochemical properties include a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 4, and a topological polar surface area (TPSA) of 50.7 Ų, indicating moderate polarity . Its complexity score of 189 reflects the compound’s branched structure and functional group diversity. The compound is standardized and cataloged under identifiers such as CTK8A4417 and AKOS015848737, suggesting its use in pharmaceutical or biochemical research .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethylamino)propan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c13-5-1-4-12-7-9-2-3-10-11(6-9)15-8-14-10;/h2-3,6,12-13H,1,4-5,7-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNMYAPEVFOYFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCCCO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of benzo[1,3]dioxol-5-ylmethylamine with propan-1-ol under acidic conditions. The reaction typically involves the use of a strong acid catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis processes that involve the use of reactors and controlled reaction conditions to ensure the purity and yield of the final product. The production process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Lithium Aluminum Hydride (LiAlH₄) Reduction
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Reaction Conditions :
Borane-Tetrahydrofuran (BH₃·THF) Reduction
-
Reaction Conditions :
| Reducing Agent | Temperature | Time (h) | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | 110°C | 16 | 96% | |
| BH₃·THF | Reflux | 1 | ~100% |
Formation of Hydrochloride Salt
The hydrochloride salt is typically generated via acidification of the free base. One protocol involves:
-
Reaction Conditions :
Alkylation and Functionalization Reactions
The benzo[d] dioxole moiety undergoes electrophilic substitution reactions. A representative alkylation protocol includes:
-
Reaction Conditions :
Stability and Reactivity Under Acidic Conditions
The compound demonstrates stability in acidic media, as evidenced by:
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Hydrolysis Resistance : The methylenedioxy group remains intact under reflux conditions with concentrated HCl during workup steps .
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Protonation : The amino group readily forms stable ammonium salts (e.g., hydrochloride) in the presence of HCl, facilitating purification .
Analytical Characterization
Scientific Research Applications
Anticancer Activity
The compound has shown promising anticancer properties in several studies. Its mechanism appears to involve the induction of apoptosis and cell cycle arrest in various cancer cell lines.
Case Study: Cytotoxic Effects
In a study assessing the cytotoxicity of 3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-OL hydrochloride against various cancer cell lines, the following results were observed:
| Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |
|---|---|---|
| HepG2 | 2.38 | 7.46 |
| HCT116 | 1.54 | 8.29 |
| MCF-7 | 4.52 | 4.56 |
The compound exhibited lower IC50 values compared to standard chemotherapeutic agents like doxorubicin, indicating higher potency against these cell lines .
Immunomodulatory Effects
Research indicates that this compound plays a significant role in modulating immune responses. It has been shown to enhance cytokine production and activate immune cells.
Effects on Cytokine Production
Studies have demonstrated that treatment with 3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-OL hydrochloride increases the levels of key cytokines involved in immune responses, suggesting its potential as a therapeutic agent in immunological disorders .
Antimicrobial Activity
Recent investigations have revealed notable antimicrobial properties against a range of pathogens.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of this compound against various bacteria:
| Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest potential applications in developing new antimicrobial agents .
Neuroprotective Effects
The compound has also been studied for its neuroprotective potential. Research indicates it may protect neuronal cells from oxidative stress and apoptosis.
Research Findings: Neuroprotection
In vitro experiments using neuronal cell lines exposed to oxidative stress revealed significant protective effects:
- Reduced cell death by approximately 40% compared to untreated controls.
- Increased levels of antioxidant enzymes , indicating a protective mechanism against oxidative damage .
Pharmacological Applications
Given its diverse biological activities, 3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-OL hydrochloride holds promise for various therapeutic applications:
Potential Applications Include :
- Anticancer therapies targeting specific cancer types.
- Immunomodulatory agents for enhancing immune responses.
- Antimicrobial therapies for resistant bacterial strains.
- Neuroprotective agents for conditions such as Alzheimer's disease or Parkinson's disease.
Mechanism of Action
The mechanism by which 3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-ol hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(1,3-Benzodioxol-5-yl)-N-methyl-1-propanamine hydrochloride
- Molecular Formula: C₁₁H₁₆ClNO₂
- Key Differences: Lacks the hydroxyl (-OH) group on the propanamine chain, replaced by a methyl group. Reduced polarity (lower TPSA due to fewer hydrogen bond donors/acceptors).
S(-)-Cathinone Hydrochloride
- Molecular Formula: C₉H₁₂ClNO
- Key Differences: Contains a β-keto amphetamine backbone instead of a propanolamine chain. Known stimulant properties due to dopamine/norepinephrine reuptake inhibition, contrasting with the uncharacterized activity of the target compound .
(±)-Amphetamine Hydrochloride
- Molecular Formula : C₉H₁₄ClN
- Key Differences :
Physicochemical and Pharmacological Properties
Table 1: Comparative Analysis of Key Parameters
Research Findings and Functional Implications
- Hydrophilicity vs. Bioavailability : The hydroxyl group in the target compound increases hydrophilicity (evidenced by higher TPSA) but may reduce membrane permeability compared to methyl-substituted analogues like 1-(1,3-Benzodioxol-5-yl)-N-methyl-propanamine .
- Receptor Binding: Benzodioxole derivatives often interact with serotonin or adrenergic receptors due to structural mimicry of catecholamines. The propanolamine chain in the target compound may confer partial agonist/antagonist behavior, similar to β-blockers .
- Toxicity: No cytotoxicity data are available for the target compound, but structurally related amphetamines (e.g., cathinone) show dose-dependent cytotoxicity in assays like MTT .
Biological Activity
3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-OL hydrochloride, also known by its CAS number 869943-99-7, is a compound that has gained attention for its potential biological activities, particularly in the field of cancer research. This article reviews its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₅ClN₁O₃
- Molecular Weight : 209.24 g/mol
- Structure : The compound features a benzo[d][1,3]dioxole moiety which is significant for its pharmacological properties.
Biological Activity Overview
Research indicates that compounds containing benzo[d][1,3]dioxole structures often exhibit notable biological activities, including anticancer effects. The following sections detail specific findings related to 3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-OL hydrochloride.
Anticancer Activity
A study highlights the synthesis of related compounds and their evaluation against various cancer cell lines. The cytotoxic effects were assessed using the Sulforhodamine B (SRB) assay on HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cell lines. The results indicated that several derivatives exhibited significant antiproliferative activity with IC values lower than those of standard chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC (µM) | Reference Drug IC (µM) |
|---|---|---|---|
| Compound A | HepG2 | 2.38 | 7.46 |
| Compound B | HCT116 | 1.54 | 8.29 |
| Compound C | MCF-7 | 4.52 | 4.56 |
The anticancer mechanisms of compounds related to 3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-OL hydrochloride include:
- EGFR Inhibition : Compounds were shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in the proliferation of cancer cells.
- Apoptosis Induction : Annexin V-FITC assays indicated that these compounds could induce apoptosis in cancer cells by modulating mitochondrial pathways and influencing proteins such as Bax and Bcl-2.
Study on Derivatives
In a comparative study involving various benzo[d][1,3]dioxole derivatives, researchers synthesized multiple analogs and tested their cytotoxicity against cancer cell lines. The study found that certain modifications to the benzo[d][1,3]dioxole structure significantly enhanced anticancer activity while maintaining low toxicity towards normal cells .
Q & A
Q. What are the recommended synthetic routes for 3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-OL hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: A common approach involves coupling benzodioxol-containing precursors with aminopropanol derivatives under acidic conditions. For example, benzoylation of β-alanine derivatives (e.g., using benzoyl chloride in NaOH, followed by HCl neutralization) can yield intermediates . Optimization includes:
- Temperature control : Maintaining 25–40°C to prevent side reactions.
- Stoichiometry : Using a 1.2:1 molar ratio of benzoyl chloride to β-alanine to ensure complete reaction.
- Purification : Recrystallization from boiling water to achieve >95% purity.
Validate purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
Methodological Answer:
- NMR : Analyze - and -NMR spectra for characteristic peaks:
- Benzodioxol protons (δ 5.9–6.1 ppm, singlet).
- Propanolamine backbone (δ 3.4–3.8 ppm, multiplet).
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H] at m/z 297.1.
- X-ray Crystallography : Resolve stereochemistry for chiral centers (if applicable) .
Q. What impurities are commonly observed during synthesis, and how can they be quantified?
Methodological Answer: Common impurities include:
- Unreacted precursors : Residual β-alanine derivatives (detectable via TLC with ninhydrin staining).
- Oxidation byproducts : Ketone derivatives from alcohol oxidation (monitored via IR spectroscopy for C=O stretches at ~1700 cm).
Quantify using LC-MS with a calibrated standard curve (LOQ: 0.1% w/w) .
Advanced Research Questions
Q. How do reaction conditions influence stereochemical outcomes in derivatives of this compound?
Methodological Answer: Steric and electronic effects dictate stereoselectivity. For example:
- Oxidation : Tertiary alcohol oxidation (e.g., using KMnO in acidic media) favors ketone formation without altering stereochemistry at adjacent chiral centers .
- Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers. Validate via polarimetry ([α] ± specific rotation).
Q. What experimental designs are suitable for assessing environmental fate and biodegradation pathways?
Methodological Answer: Adopt a tiered approach:
Laboratory studies :
- Hydrolysis : Expose compound to pH 4–9 buffers (25–50°C) and monitor degradation via UV-Vis spectroscopy.
- Photolysis : Use xenon arc lamps (simulated sunlight) to assess photodegradation half-life.
Ecosystem modeling :
Q. How can contradictory data on biological activity (e.g., receptor binding vs. cellular assays) be resolved?
Methodological Answer:
- Dose-response validation : Replicate assays under standardized conditions (e.g., 10 nM–100 µM range).
- Off-target profiling : Use kinase/GPCR panels to rule out non-specific interactions.
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities for benzodioxol-containing motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
